molecular formula C15H11F4N3 B2800393 [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1216267-00-3

[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B2800393
CAS No.: 1216267-00-3
M. Wt: 309.268
InChI Key: FGYCPYGIVKGUDF-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C15H11F4N3 and its molecular weight is 309.268. The purity is usually 95%.
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Biological Activity

The compound [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine, commonly referred to as compound 1 , is a member of the imidazopyridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C15H11F4N3
  • Molecular Weight : 309.27 g/mol
  • CAS Number : 1216267-00-3
  • IUPAC Name : this compound

The biological activity of compound 1 is largely attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Compound 1 has shown potential as an inhibitor of certain kinases and enzymes associated with tumor growth and proliferation.
  • Induction of Apoptosis : It appears to promote programmed cell death in cancer cells, which is critical for effective cancer therapy.

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against various cancer cell lines, particularly melanoma. The following table summarizes key findings from different studies regarding its efficacy:

Cell Line IC50 (µM) Reference
UACC-62 (Melanoma)0.628
MDA-MB-435 (Breast)0.5 ± 0.1
A375 (Melanoma)0.5
SK-MEL-5 (Melanoma)0.116

These results indicate that compound 1 is particularly potent against melanoma cell lines, showcasing its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazopyridine structure can significantly affect the biological activity of the compound. A few notable observations include:

  • The presence of a trifluoromethyl group enhances the compound's lipophilicity and cellular uptake.
  • Substitution at the 4-position of the phenyl ring with electron-withdrawing groups increases potency against specific cancer types.

Study on Melanoma Treatment

A comprehensive study published in MDPI highlighted the efficacy of compound 1 against malignant melanoma cell lines. The study noted:

  • A single dose of 10 µM resulted in over 90% inhibition of tumor cell proliferation.
  • The mechanism involved microtubule stabilization and induction of cell cycle arrest at the G2/M phase, which was confirmed through both in vitro and in vivo models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compound 1 indicates favorable absorption and distribution characteristics. Initial toxicity assessments suggest a promising safety profile, with no significant adverse effects observed in animal models at therapeutic doses .

Properties

IUPAC Name

[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3/c16-11-4-1-9(2-5-11)14-12(7-20)22-8-10(15(17,18)19)3-6-13(22)21-14/h1-6,8H,7,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYCPYGIVKGUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.